

An In-depth Technical Guide to the Thermodynamic Properties of Isobutyl Heptanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl heptanoate*

Cat. No.: *B1585279*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **isobutyl heptanoate**. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the synthesis pathway and a general experimental workflow for thermodynamic property determination.

Core Thermodynamic and Physical Properties

Isobutyl heptanoate ($C_{11}H_{22}O_2$) is an ester recognized for its fruity aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its thermodynamic properties is crucial for its synthesis, purification, and application.

Physical Properties

Property	Value	Temperature (°C)	Pressure (mmHg)	Source(s)
Molecular Weight	186.29 g/mol	-	-	[1]
Boiling Point	208.00 - 209.00 °C	-	760	The Good Scents Company
95.00 - 97.00 °C	-	12		The Good Scents Company
Density	0.8593 g/cm³	20	-	[1]
0.8593 g/cm³	25	-		The Good Scents Company
Vapor Pressure	0.219 mmHg	25	-	The Good Scents Company
Flash Point	82.22 °C (180.0 °F)	-	-	

Thermodynamic Properties

Experimental data for the heat capacity and enthalpy of vaporization of **isobutyl heptanoate** are not readily available in the surveyed literature. However, data for its structural isomer, n-butyl heptanoate, and other similar esters are available and can provide useful estimations. The experimental protocols outlined in the subsequent sections describe how these values can be determined. For comparison, the NIST Web Thermo Tables provide the following data for n-butyl heptanoate^[2]:

Property	Temperature Range (K)
Density (Liquid)	205.1 - 663.7
Enthalpy of Vaporization (Liquid to Gas)	205.1 - 663.7
Heat Capacity at Saturation Pressure (Liquid)	205.1 - 650
Heat Capacity at Constant Pressure (Ideal Gas)	200 - 1000

Experimental Protocols

Synthesis of Isobutyl Heptanoate via Fischer Esterification

This protocol is adapted from established methods for Fischer esterification of similar esters.

Materials:

- Heptanoic acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Diethyl ether
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of isobutanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.
- Workup:

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Purify the crude **isobutyl heptanoate** by fractional distillation to obtain the pure ester.

Determination of Heat of Vaporization by Gas Chromatography-Calorimetry

This method combines gas chromatography and calorimetry to determine the enthalpy of vaporization (ΔH_{vap})[3][4].

Instrumentation:

- Gas chromatograph (GC) with a thermal conductivity detector (TCD)
- Solution calorimeter
- Syringe for sample injection

Procedure:

- Enthalpy of Solution (ΔH_{sol}):
 - The heat of solution of **isobutyl heptanoate** in a suitable solvent (e.g., a silicone fluid that can also be used as a GC stationary phase) is measured using a solution calorimeter at a constant temperature (e.g., 25 °C).
- Gas Chromatography:

- The retention time of **isobutyl heptanoate** is measured on a GC column packed with the same solvent used for the solution calorimetry measurements.
- Measurements are performed at several different column temperatures.
- Calculation:
 - The enthalpy of transfer from the vapor phase to the solution (solvation enthalpy) is determined from the temperature dependence of the retention time.
 - The enthalpy of vaporization is then calculated by combining the enthalpy of solution and the enthalpy of solvation.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

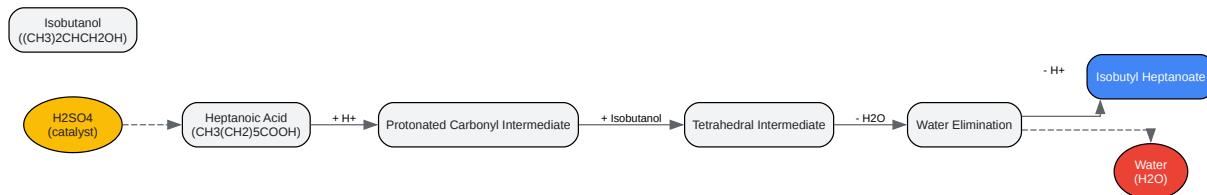
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids[5][6][7][8].

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- A reference standard with a known heat capacity (e.g., sapphire)

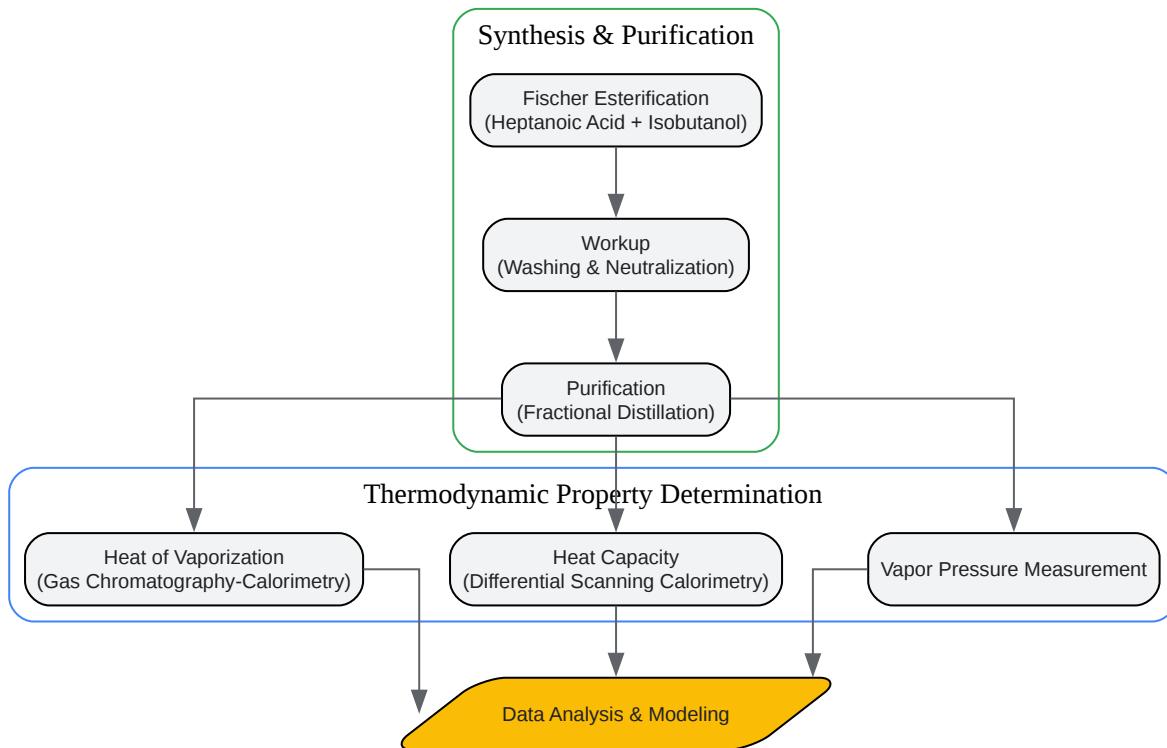
Procedure:

- Baseline Correction: An initial DSC run is performed with empty sample and reference pans to establish a baseline.
- Reference Measurement: A known mass of the sapphire standard is placed in the sample pan, and a DSC scan is performed over the desired temperature range.
- Sample Measurement: A known mass of **isobutyl heptanoate** is hermetically sealed in a sample pan, and the same DSC temperature program is run.


- Calculation: The heat flow difference between the sample and the reference is used to calculate the specific heat capacity of the **isobutyl heptanoate** as a function of temperature. The calculation is based on the following relationship:

$$C_p(\text{sample}) = (\text{DSC}(\text{sample}) / \text{mass}(\text{sample})) * (\text{mass}(\text{standard}) / \text{DSC}(\text{standard})) * C_p(\text{standard})$$

where:


- C_p is the specific heat capacity
- DSC is the measured heat flow
- mass is the mass of the respective material

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Fischer esterification of **isobutyl heptanoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermodynamic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyl heptanoate | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Isobutyl Heptanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585279#thermodynamic-properties-of-isobutyl-heptanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com